![molecular formula C24H25N3O4S B3553749 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3553749.png)
2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Overview
Description
2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as DMSO-2G, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzamide and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, leading to the suppression of cancer progression. It has also been found to have antioxidant properties and can potentially be used to treat oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit the activity of enzymes involved in inflammation and cancer progression. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide include further studies on its mechanism of action and its potential therapeutic applications in various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Furthermore, studies on the potential side effects of this compound are needed to ensure its safety for clinical use.
Scientific Research Applications
2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[[2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-16-8-12-20(13-9-16)32(30,31)27(19-11-10-17(2)18(3)14-19)15-23(28)26-22-7-5-4-6-21(22)24(25)29/h4-14H,15H2,1-3H3,(H2,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRPLYWYMZUXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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